molecular formula C20H15ClFN3 B11434536 N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434536
M. Wt: 351.8 g/mol
InChI Key: IBQXIWQTSPKKNX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 4-chlorophenyl and 2-fluorophenyl groups can be done via nucleophilic aromatic substitution.

    Methylation: The methyl group at the 6-position can be introduced using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
  • N-(4-fluorophenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H15ClFN3

Molecular Weight

351.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15ClFN3/c1-13-6-11-18-24-19(16-4-2-3-5-17(16)22)20(25(18)12-13)23-15-9-7-14(21)8-10-15/h2-12,23H,1H3

InChI Key

IBQXIWQTSPKKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4F)C=C1

Origin of Product

United States

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